isocudraniaxanthone A

Antimalarial Plasmodium falciparum Natural Product

Isocudraniaxanthone A is a prenylated xanthone natural product with the molecular formula C18H16O6, primarily isolated from the root bark of Garcinia vieillardii and Maclura cochinchinensis. It is characterized by a tetraoxygenated xanthone core with a 1,1-dimethylallyl substituent, distinguishing it from its structural isomer isocudraniaxanthone B through the absence of a methoxy group at the C3 position.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
Cat. No. B161676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisocudraniaxanthone A
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O
InChIInChI=1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3
InChIKeyGXZSMOZDSUSQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Isocudraniaxanthone A (CAS 197447-26-0) Procurement Guide: Product Definition & Core Attributes


Isocudraniaxanthone A is a prenylated xanthone natural product with the molecular formula C18H16O6, primarily isolated from the root bark of Garcinia vieillardii and Maclura cochinchinensis [1]. It is characterized by a tetraoxygenated xanthone core with a 1,1-dimethylallyl substituent, distinguishing it from its structural isomer isocudraniaxanthone B through the absence of a methoxy group at the C3 position. The compound has been evaluated for antimalarial activity in multiple studies, with its most notable and quantifiable bioactivity demonstrated against chloroquine-resistant Plasmodium falciparum strains [1][2].

Why Generic Xanthone Substitution Fails for Isocudraniaxanthone A in Antimalarial Research


Xanthones as a chemical class exhibit diverse biological activities, but their substitution patterns dictate target specificity and potency. Isocudraniaxanthone A cannot be generically interchanged with other prenylated xanthones due to critical structure-activity relationship (SAR) determinants. Specifically, the 1,3,5,6-tetrahydroxylation pattern and the 4-position prenyl group confer a distinct antimalarial potency profile compared to analogs. Within a panel of 22 xanthones evaluated against chloroquine-resistant P. falciparum, only a subset (compounds 2, 3, and 7) achieved IC50 values of approximately 1.0 µg/mL, underscoring that minor structural modifications yield dramatic differences in antimalarial efficacy [1]. Therefore, assuming functional equivalence among commercially available xanthones is not scientifically justified for target-based research or comparative efficacy studies.

Isocudraniaxanthone A: Quantitative Differentiation Evidence for Scientific Selection


Direct Antimalarial Potency Comparison: Isocudraniaxanthone A vs. Isocudraniaxanthone B

In a direct head-to-head comparison within the same experimental panel, isocudraniaxanthone A exhibits superior antimalarial potency relative to its close structural analog isocudraniaxanthone B. Isocudraniaxanthone A inhibited the chloroquine-resistant W2 strain of Plasmodium falciparum with an IC50 of 2.3 µg/mL, whereas isocudraniaxanthone B demonstrated an IC50 of 3.2 µg/mL under identical assay conditions [1]. This represents a 1.39-fold (28% lower IC50) improvement in potency for isocudraniaxanthone A over its B isomer.

Antimalarial Plasmodium falciparum Natural Product

Antimalarial Activity Relative to Benchmark Potent Xanthones in the Same Class

Within a panel of 22 xanthones evaluated against chloroquine-resistant P. falciparum, isocudraniaxanthone A (IC50 = 2.3 µg/mL) demonstrates intermediate potency compared to the most active compounds. The most potent xanthones in the panel, compounds 2 (demethylcalabaxanthone), 3 (calothwaitesixanthone), and 7 (6-deoxy-γ-mangostin), achieved IC50 values of approximately 1.0 µg/mL [1]. While less potent than these top performers, isocudraniaxanthone A significantly outperforms other xanthones in the panel, including 1,6-dihydroxyxanthone (IC50 > 10 µg/mL) and synthetic analogs 14-22 (IC50 range: 5-25 µg/mL). This positions isocudraniaxanthone A as a useful reference compound for establishing potency thresholds in antimalarial xanthone screening cascades.

Antimalarial Plasmodium falciparum Natural Product

Structural Differentiation: Isocudraniaxanthone A vs. B and Cudraxanthone S

Isocudraniaxanthone A is structurally defined as 1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one [1]. Key structural distinctions from related commercially available xanthones include: (i) vs. Isocudraniaxanthone B: Lacks a methoxy group at C3, resulting in a 4-hydroxy instead of 3-methoxy-4-hydroxy substitution pattern, which correlates with improved antimalarial potency (IC50 2.3 vs. 3.2 µg/mL) [1]. (ii) vs. Cudraxanthone S: The prenyl group is positioned at C4 rather than C2, and the compound lacks the 2-hydroxy group present in cudraxanthone S [2]. These structural differences are critical for SAR studies, as the 1,3,5,6-tetraoxygenation pattern and C4 prenylation are key determinants of bioactivity in this xanthone subfamily.

Natural Product Xanthone Structure-Activity Relationship

Distinct Bioactivity Profile: Antimalarial Activity Without Reported Antifungal Activity

In contrast to structurally related xanthones such as cudraxanthone S, which exhibits broad-spectrum antifungal activity (MIC = 2-8 µg/mL against Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans) [1], isocudraniaxanthone A has not been reported to possess significant antifungal activity in the same assays. Its documented bioactivity is primarily antimalarial, with an IC50 of 2.3 µg/mL against chloroquine-resistant P. falciparum [2]. This differential bioactivity profile suggests that isocudraniaxanthone A may have a more selective target engagement compared to broad-spectrum antifungal xanthones, which could be advantageous for researchers seeking to minimize off-target effects in cellular models.

Antimalarial Antifungal Selectivity

Optimal Procurement Scenarios for Isocudraniaxanthone A in Scientific Research


Antimalarial Lead Optimization and SAR Studies

Procure isocudraniaxanthone A for systematic structure-activity relationship (SAR) investigations of prenylated xanthones targeting chloroquine-resistant Plasmodium falciparum. The compound serves as a key intermediate-potency reference (IC50 = 2.3 µg/mL) for benchmarking new synthetic derivatives or natural product isolates, and its distinct 1,3,5,6-tetrahydroxy-4-prenyl substitution pattern provides a valuable scaffold for exploring the impact of hydroxylation state on antimalarial efficacy [1].

Comparative Natural Product Chemistry and Chemotaxonomy

Utilize isocudraniaxanthone A as an authentic standard for phytochemical profiling of Garcinia and Maclura species. The compound has been isolated from Garcinia vieillardii and Maclura cochinchinensis, and its presence can serve as a chemotaxonomic marker for these genera [1][2]. Procurement is essential for laboratories conducting comparative metabolomics or quality control of herbal preparations derived from these plants.

Selective Antimalarial Tool Compound for Mechanism Studies

Employ isocudraniaxanthone A in cellular mechanism-of-action studies requiring a xanthone with validated antimalarial activity but limited confounding antimicrobial effects. Unlike polypharmacological xanthones such as cudraxanthone S, which exhibits both antifungal and antibacterial activities, isocudraniaxanthone A has primarily documented antimalarial activity, potentially reducing off-target interference in target identification or pathway analysis experiments [1][3].

Technical Documentation Hub

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